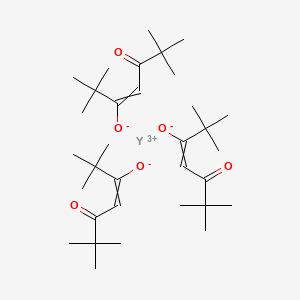
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) is a coordination compound where yttrium is complexed with 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands. This compound is part of a broader class of metal β-diketonates, which are known for their stability and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) typically involves the reaction of yttrium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions. One common method includes dissolving yttrium chloride in an organic solvent such as ethanol, followed by the addition of 2,2,6,6-tetramethyl-3,5-heptanedione. The mixture is then heated under reflux conditions to facilitate the formation of the yttrium complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of yttrium oxides.
Reduction: Reduction reactions can convert the yttrium complex into lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield yttrium oxides, while substitution reactions can produce a variety of yttrium complexes with different ligands .
Scientific Research Applications
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other yttrium complexes and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, such as yttrium-based ceramics and phosphors
Mechanism of Action
The mechanism of action of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) involves its ability to coordinate with various molecular targets. The yttrium ion can interact with biological molecules, facilitating imaging or therapeutic effects. The ligands can also influence the compound’s reactivity and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt: Similar in structure but contains cobalt instead of yttrium.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper: Contains copper and is used in similar applications.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium: Contains cerium and has unique properties related to its redox behavior.
Uniqueness
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) is unique due to the specific properties imparted by the yttrium ion. Yttrium’s relatively large ionic radius and coordination chemistry make this compound particularly useful in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C33H57O6Y |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;yttrium(3+) |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
InChI Key |
PPRRRPCEDUWEHL-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















